CID 87068979
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 87068979” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for compound “CID 87068979” would likely involve large-scale chemical synthesis processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The exact methods would depend on the specific requirements of the compound’s intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 87068979” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Compound “CID 87068979” has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions.
Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.
Industry: It may be used in the production of various industrial products, such as polymers or specialty chemicals.
Wirkmechanismus
The mechanism of action of compound “CID 87068979” involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “CID 87068979” can be compared with these similar compounds based on its chemical structure, properties, and applications. Each compound has unique features that make it suitable for specific applications. For example, compound “CID 2632” may have different reactivity or stability compared to compound “this compound”.
Conclusion
Compound “this compound” is a versatile chemical entity with a wide range of applications in scientific research and industry
Eigenschaften
CAS-Nummer |
22445-04-1 |
---|---|
Molekularformel |
C4H6KO4 |
Molekulargewicht |
157.19 g/mol |
InChI |
InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |
InChI-Schlüssel |
ZCWYDQNATAJCIN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.